molecular formula C16H18N4O3S B2864772 N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-01-5

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2864772
CAS RN: 1021136-01-5
M. Wt: 346.41
InChI Key: DRKROYOKGFEDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for immune cell development and function. CP-690,550 was first synthesized in 2003, and since then, it has been extensively studied for its potential use in treating autoimmune diseases.

Scientific Research Applications

Synthesis of Heterocycles

Research has been conducted on the synthesis of unfused heterobicycles, including compounds with furan and thieno moieties similar to the target compound. These studies focus on developing novel synthetic routes for heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, the synthesis of thio- and furan-fused heterocycles has been explored, starting from corresponding acid derivatives and leading to novel classes of compounds through intramolecular cyclization (Ergun et al., 2014).

Amplifiers of Phleomycin

Compounds with pyridinyl and furan substituents have been investigated for their activity as amplifiers of phleomycin against Escherichia coli, showcasing their potential application in enhancing antibiotic efficacy (Brown & Cowden, 1982). This research demonstrates the utility of such compounds in biological systems, potentially influencing the development of new therapeutic agents.

Antioxidative Activities

Heterocyclic compounds found in coffee volatiles produced by the Maillard reaction have been studied for their antioxidative activity. Compounds with furan and pyrrole rings exhibited significant antioxidant properties, which might be relevant for the target compound given its furan moiety (Yanagimoto et al., 2002). Such research indicates the potential application of similar compounds in food chemistry and the development of antioxidants.

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan substituents, have been synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting a potential research avenue for the target compound in the context of infectious diseases (Ismail et al., 2004).

properties

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(17-11-4-1-2-5-11)10-24-15-8-7-13(19-20-15)18-16(22)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKROYOKGFEDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

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